molecular formula C14H19NO3 B6595975 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one CAS No. 61520-54-5

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one

Cat. No.: B6595975
CAS No.: 61520-54-5
M. Wt: 249.30 g/mol
InChI Key: QPDFDZIXZFNQDJ-UHFFFAOYSA-N
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Description

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one (CAS: 120375-14-6) is a heterocyclic compound featuring a morpholinone core substituted with a 2-hydroxy group, a methyl group at position 5, and a 2-ethyl-6-methyl-phenyl moiety at position 2. This compound is closely related to CID179957, a certified reference material, though it differs by the inclusion of the 2-hydroxy group . Its InChIKey (DVBDYPDVNRJKNJ-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which distinguishes it from analogs lacking hydroxyl or methyl substituents.

Properties

IUPAC Name

4-(2-ethyl-6-methylphenyl)-2-hydroxy-5-methylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-11-7-5-6-9(2)12(11)15-10(3)8-18-14(17)13(15)16/h5-7,10,14,17H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDFDZIXZFNQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2C(COC(C2=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866861
Record name 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61520-54-5
Record name CGA 49751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061520545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one typically involves multi-step organic reactions. One common method includes the reaction of 2-ethyl-6-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include alterations in cell signaling, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents at Key Positions Key Functional Groups
4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one Morpholinone 4: 2-ethyl-6-methyl-phenyl; 2: -OH; 5: -CH₃ Hydroxyl, methyl, aryl
(S)-Metolachlor (CAS 87392-12-9) Chloroacetamide N-(2-ethyl-6-methyl-phenyl) Chloro, methoxy, amide
Acetochlor (CAS 34256-82-1) Chloroacetamide N-(2-ethyl-6-methyl-phenyl) Chloro, ethoxy, amide
N-[[4-(2-ethyl-6-methyl-phenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxy-benzamide Triazole 4: 2-ethyl-6-methyl-phenyl; 5: -S-iPr Sulfanyl, benzamide

Key Observations

Common Substituent : The 2-ethyl-6-methyl-phenyl group is a recurring motif in agrochemicals such as metolachlor and acetochlor, suggesting its role in enhancing lipophilicity and target binding .

Chloroacetamides (Metolachlor/Acetochlor): These lack heterocyclic cores but feature chloro and alkoxy groups critical for herbicidal activity via inhibition of very-long-chain fatty acid synthesis . Triazole Derivatives: Sulfanyl and benzamide groups in triazole analogs (e.g., ) may confer resistance to metabolic degradation compared to morpholinones .

Biological Activity: Metolachlor and acetochlor are pre-emergent herbicides targeting grasses and broadleaf weeds.

Table 2: Inferred Physicochemical Properties

Property This compound Metolachlor Triazole Analog ()
Molecular Weight (g/mol) ~291.3 283.8 ~443.5
LogP (Predicted) ~2.8 3.1 ~3.5
Solubility (Water) Moderate (due to -OH) Low Low
Hydrogen Bond Donors 2 (-OH, morpholinone) 1 (amide) 2 (amide, -S-)

Biological Activity

4-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one, a morpholine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a morpholine ring and various substituents that influence its chemical behavior and biological interactions.

  • Molecular Formula : C₁₄H₁₉NO₃
  • Molecular Weight : 249.3056 g/mol
  • Density : 1.157 g/cm³
  • Boiling Point : 491.6°C at 760 mmHg
  • Flash Point : 251.1°C

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of various biological pathways, including:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic processes and cell signaling pathways. Inhibition of enzymes can disrupt normal cellular functions, making this compound a candidate for therapeutic applications.
  • Receptor Interaction : It may also bind to certain receptors, influencing their activity and downstream signaling cascades.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition capabilities of this compound. For instance, it has shown promise as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

CompoundIC₅₀ (nM)Reference
This compound≤100
Safinamide21
M1 (similar structure)26

The IC₅₀ values indicate the concentration required to inhibit 50% of enzyme activity, showcasing the compound's potential efficacy compared to known inhibitors.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of morpholine derivatives against neurodegenerative diseases. The findings suggested that compounds similar to this compound could potentially mitigate neuroinflammation and oxidative stress in neuronal cells.
  • Antioxidant Activity : Preliminary assays indicated that this compound might exhibit antioxidant properties, which are beneficial in reducing oxidative stress-related damage in cells.

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